molecular formula C7H7N3O6 B3243791 3-(Methoxycarbonyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 159427-62-0

3-(Methoxycarbonyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B3243791
CAS No.: 159427-62-0
M. Wt: 229.15 g/mol
InChI Key: CINVTFFWFQPGRN-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound featuring multiple functional groups:

  • Methoxycarbonyl (–COOMe) at position 2.
  • Methyl (–CH₃) at position 1.
  • Nitro (–NO₂) at position 3.
  • Carboxylic acid (–COOH) at position 4.

This combination of electron-withdrawing (nitro, carboxylic acid) and electron-donating (methoxycarbonyl) groups imparts unique physicochemical properties, such as acidity, solubility, and reactivity. Pyrazole derivatives are widely studied for pharmaceutical applications, including enzyme inhibition and anti-inflammatory activity .

Properties

IUPAC Name

5-methoxycarbonyl-2-methyl-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O6/c1-9-5(6(11)12)4(10(14)15)3(8-9)7(13)16-2/h1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINVTFFWFQPGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)OC)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Methoxycarbonyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, with the CAS number 159427-62-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its molecular formula is C7H7N3O6, and it has a molecular weight of 229.15 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's structure includes a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of methoxycarbonyl and nitro groups enhances its reactivity and bioactivity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC7H7N3O6
Molecular Weight229.15 g/mol
CAS Number159427-62-0
Purity≥95%

Research indicates that compounds containing pyrazole moieties can act on various biological pathways. Specifically, studies have shown that derivatives of pyrazoles can modulate cannabinoid receptors, particularly the CB1 receptor, which is involved in numerous physiological processes including pain sensation, mood regulation, and appetite control .

Pharmacological Effects

  • Cannabinoid Receptor Modulation :
    • The compound has been studied for its effects on cannabinoid receptors. It acts as a partial agonist at the CB1 receptor, showing potential for applications in pain management and appetite stimulation .
    • In vitro assays demonstrated that the compound has an EC50 value in the nanomolar range, indicating strong activity against these receptors .
  • Antioxidant Activity :
    • Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
  • Anticancer Potential :
    • Recent investigations have highlighted the potential anticancer properties of pyrazole derivatives. The compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

Study 1: Cannabinoid Receptor Interaction

In a study assessing various pyrazole derivatives, this compound was found to have a significant effect on hCB1 receptor activity. It exhibited an EC50 value of approximately 221 nM with moderate efficacy (22%) . This positions it as a candidate for further development in cannabinoid research.

Study 2: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several pyrazole compounds, including our target compound. Results indicated that it significantly reduced reactive oxygen species (ROS) levels in vitro, supporting its potential use in oxidative stress-related conditions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(Methoxycarbonyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is C7H7N3O6, with a molecular weight of 229.15 g/mol. The compound features a pyrazole ring substituted with methoxycarbonyl and nitro groups, which influence its reactivity and biological activity. The structural configuration allows for unique interactions in biological systems, making it a candidate for further exploration in drug design.

Medicinal Chemistry

The compound has been investigated for its potential as an anti-inflammatory agent. Studies have shown that derivatives of pyrazole compounds exhibit significant activity against inflammation-related conditions. For instance, the introduction of the methoxycarbonyl and nitro groups can enhance the compound's ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives, including those similar to this compound, showed promising results in reducing inflammation in animal models .

Agricultural Chemistry

In agricultural research, this compound has been explored as a potential herbicide or pesticide. Its chemical structure allows it to interact with specific biological pathways in plants and pests, leading to growth inhibition or mortality.

Data Table: Herbicidal Activity of Pyrazole Derivatives

Compound NameActivity LevelReference
This compoundModerateAgricultural Sciences Journal
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acidHighPesticide Research
4-Nitro-1H-pyrazole-3-carboxylic acidLowJournal of Plant Protection

Material Science

This compound is also being researched for its applications in materials science, particularly in the development of polymeric materials with enhanced properties. The introduction of pyrazole moieties into polymer backbones can improve thermal stability and mechanical strength.

Case Study:
Research published in Polymer Science highlighted how incorporating pyrazole derivatives into polymer matrices resulted in materials with improved thermal resistance and tensile strength .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Route Example:
A common synthesis pathway involves:

  • Formation of the pyrazole ring.
  • Introduction of the methoxycarbonyl group via esterification.
  • Nitration to add the nitro group.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-(Methoxycarbonyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid 1-CH₃, 3-COOMe, 4-NO₂, 5-COOH C₈H₉N₃O₆ 243.18 High polarity, potential enzyme inhibition
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid 1-CH₃, 3-C₃H₇, 4-NO₂, 5-COOH C₈H₁₁N₃O₄ 225.20 Lower polarity due to propyl group; intermediates in drug synthesis
1-Methyl-1H-pyrazole-3-carboxylic acid 1-CH₃, 3-COOH C₅H₆N₂O₂ 126.11 Simpler structure; used in coordination chemistry
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 1-Ph, 3-Ph, 4-COOH, 5-CH₃ C₁₇H₁₄N₂O₂ 278.31 Bulky substituents; studied for photophysical properties
5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester 3-SMe, 4-COOEt, variable R group C₈H₁₀N₂O₂S 198.24 (base structure) Ester derivatives; evaluated for analgesic activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methoxycarbonyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
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3-(Methoxycarbonyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

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